4-Chloro-6-isopropoxypyrimidin-2-amine
Overview
Description
4-Chloro-6-isopropoxypyrimidin-2-amine (abbreviated as CIPMA) is an organic compound that belongs to the group of pyrimidine derivatives. It has a molecular formula of C7H10ClN3O and a molecular weight of 187.63 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-isopropoxypyrimidin-2-amine consists of a pyrimidine ring with chlorine, isopropoxy, and amine functional groups attached .Scientific Research Applications
Analytical Methods for Biogenic Amines
Biogenic amines (BAs) in foods are analyzed due to their importance in food safety and hygiene. The analytical methods used for quantification of BAs mainly rely on chromatographic methods, including high-performance liquid chromatography (HPLC), which is often employed due to its accuracy and reliability for BA analysis. This analysis is crucial for understanding the freshness or spoilage of food, which might indirectly relate to the research or industrial applications of similar compounds (Önal, 2007).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, structures, and potential applications of these MOFs highlight the importance of amine-functionalization in enhancing CO2 sorption capacity and separation performance, which might be relevant to the environmental applications of "4-Chloro-6-isopropoxypyrimidin-2-amine" (Lin, Kong, & Chen, 2016).
Chemically Reactive Surfaces for Biomolecule Immobilization
Plasma methods for generating chemically reactive surfaces for biomolecule immobilization discuss the use of plasma surface treatments to create surfaces containing reactive chemical groups, such as amines. These surfaces are used for the covalent immobilization of molecules or polymers that can exert bio-specific interfacial responses, indicating the importance of amine groups in the development of biomaterials and medical devices (Siow, Britcher, Kumar, & Griesser, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASNEQOASNLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672496 | |
Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropoxypyrimidin-2-amine | |
CAS RN |
89728-45-0 | |
Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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